molecular formula C8H9F2NO B13303257 2-Amino-1-(2,3-difluorophenyl)ethan-1-ol

2-Amino-1-(2,3-difluorophenyl)ethan-1-ol

Cat. No.: B13303257
M. Wt: 173.16 g/mol
InChI Key: XSZADYCLMNJKRO-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-difluorophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a difluorophenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-difluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the amino group.

    Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group, forming the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces 2-amino-1-(2,3-difluorophenyl)ethanone.

    Reduction: Produces 2-amino-1-(2,3-difluorophenyl)ethane.

    Substitution: Produces various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-1-(2,3-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
  • 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol
  • 2-Amino-1-(2,5-difluorophenyl)ethan-1-ol

Uniqueness

2-Amino-1-(2,3-difluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other difluorophenyl derivatives.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-amino-1-(2,3-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2

InChI Key

XSZADYCLMNJKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CN)O

Origin of Product

United States

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